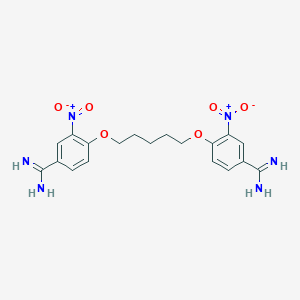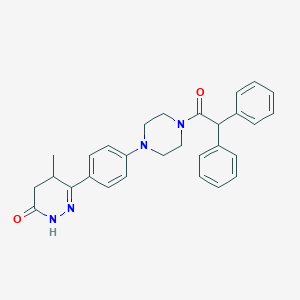
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DAPP is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of DAPP is not fully understood, but it is believed to act on multiple targets in the body. DAPP has been shown to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DAPP also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
DAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DAPP induces apoptosis and inhibits angiogenesis by reducing the expression of pro-angiogenic factors. In neurodegenerative diseases, DAPP reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DAPP has several advantages for laboratory experiments, including its high degree of purity, stability, and solubility in water and organic solvents. However, DAPP has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations need to be addressed in future studies to fully understand the potential of DAPP as a therapeutic agent.
Orientations Futures
Future research on DAPP should focus on elucidating its mechanism of action and identifying its molecular targets. The development of more potent and selective derivatives of DAPP may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the pharmacokinetics and toxicity of DAPP need to be further studied to determine its safety and efficacy in humans.
In conclusion, DAPP is a promising compound that has potential therapeutic applications in various diseases. Its synthesis has been optimized to produce high yields of the compound, making it a viable candidate for further research. However, further studies are needed to fully understand its mechanism of action, molecular targets, and safety profile.
Méthodes De Synthèse
The synthesis of DAPP involves the reaction of 6-bromo-2-(phenylacetylamino)pyridine with diphenylacetylpiperazine in the presence of a palladium catalyst. The reaction yields DAPP as a white solid with a high degree of purity. The synthesis of DAPP has been optimized to produce high yields of the compound, making it a viable candidate for further research.
Applications De Recherche Scientifique
DAPP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DAPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
150319-80-5 |
|---|---|
Nom du produit |
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
Formule moléculaire |
C29H30N4O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
Clé InChI |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



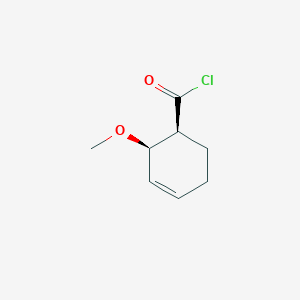

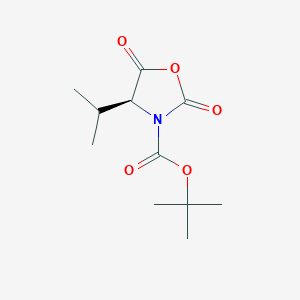
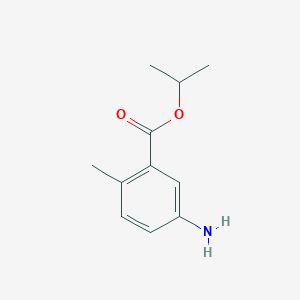
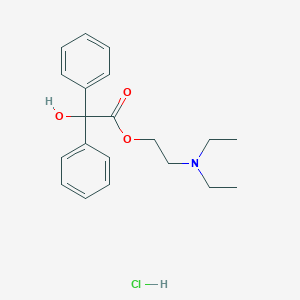
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
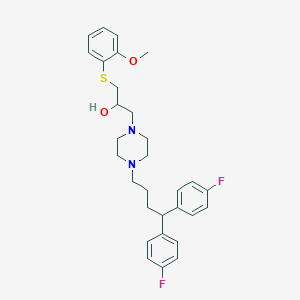
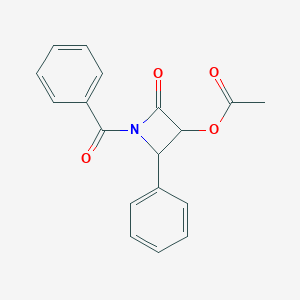
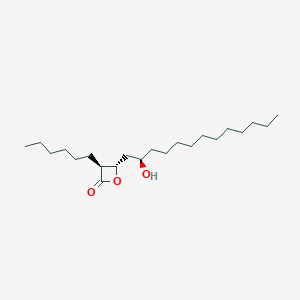
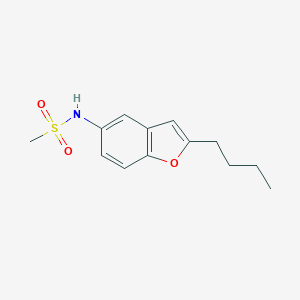
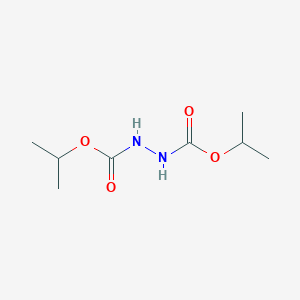
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
